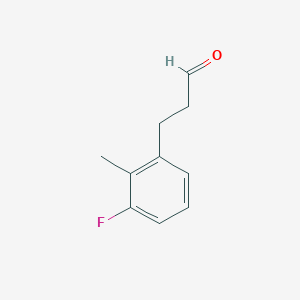
2-(Thiazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . Another method involves the reaction of 2-chloro-1-(thiazol-4-yl)ethanone with sodium borohydride in methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Thiazol-4-yl)propan-2-one.
Reduction: Formation of 2-(Thiazol-4-yl)propan-2-amine.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
2-(Thiazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mécanisme D'action
The mechanism of action of 2-(Thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminothiazol-4-yl)propan-2-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Contains a bromine atom on the thiazole ring.
2-(Thiazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group
Uniqueness
2-(Thiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H9NOS |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2-(1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-9-4-7-5/h3-4,8H,1-2H3 |
Clé InChI |
CRUOITCRZQYILH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CSC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


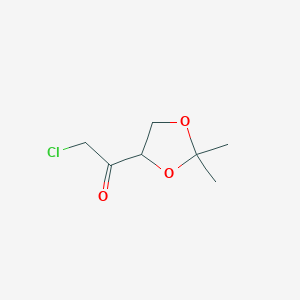
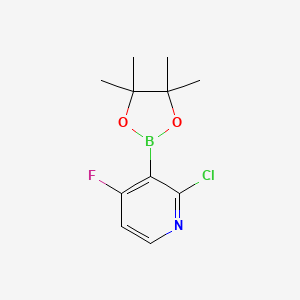
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

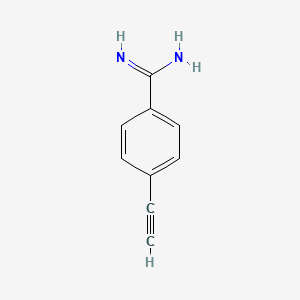





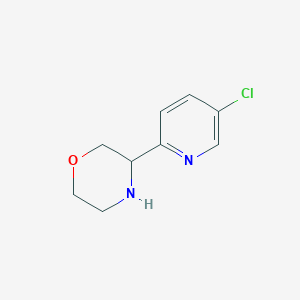

![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
